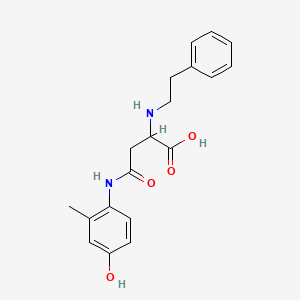

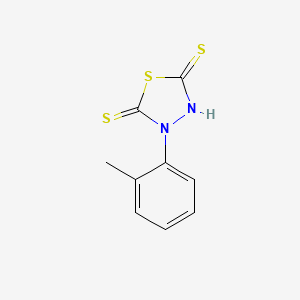

4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid" appears to be a derivative of N-substituted-β-amino acid containing a hydroxyphenyl group. While the specific compound is not directly studied in the provided papers, they do offer insights into similar compounds and their properties. For instance, derivatives of hydroxyphenyl substituted cyclohexanones have been investigated for their analgesic properties . Additionally, compounds with hydroxyphenyl moieties have been synthesized and evaluated for antimicrobial activity .

Synthesis Analysis

The synthesis of related compounds involves key reactions such as the displacement of cyanide groups and the use of Grignard reagents . For example, the synthesis of amino alcohols from free ketones with phenethyl Grignard reagents has been reported, which could be relevant to the synthesis of the compound . Moreover, the conversion of hydroxyphenyl amino butanoic acids to derivatives containing various moieties, such as hydrazide and chloroquinoxaline, has been described .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through crystallography. For instance, 4-oxo-4-(pyridin-2-ylamino)butanoic acid was found to crystallize with two symmetry-independent molecules forming one-dimensional helical columns stabilized by hydrogen bonds and other interactions . Such structural analyses are crucial for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of derivatives through reactions with 2,3-dichloro-1,4-naphthoquinone, leading to benzo[b]phenoxazine derivatives . These reactions are indicative of the potential transformations that the compound might undergo, which could be useful for developing new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with hydroxyphenyl groups have been studied in the context of their pharmaceutical applications. For example, the analgesic activity of 4-aryl-4-aminocyclohexanones derivatives suggests that the hydroxyphenyl group plays a role in their bioactivity . Furthermore, the antimicrobial activity of N-substituted-β-amino acid derivatives containing hydroxyphenyl moieties against various microorganisms indicates that these compounds could have significant therapeutic potential .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research on derivatives of 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid and similar compounds has shown significant antimicrobial and antifungal properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Chemical Properties and Synthesis

The chemical reactivity and synthesis pathways of compounds related to 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid have been explored in various studies. The lipid peroxidation product 4-hydroxy-2-nonenal, which shares a similar hydroxyphenyl structure, has been extensively studied for its reactivity, cytotoxicity, and interactions with cell signaling proteins (Spickett, 2013). Furthermore, the stereoselective reduction of γ-oxo-α-amino acids to syn-γ-hydroxy-α-amino acids highlights the chemical versatility and potential applications in organic synthesis (Berkeš et al., 2000).

Application in Material Science

Compounds with similar structural features have been applied in material science, such as the development of polymer solar cells using derivatives as acceptor and cathode interfacial materials. This research indicates the potential for utilizing similar compounds in the fabrication of organic electronic devices (Lv et al., 2014).

Carbon Dioxide Capture

The synthesis of new tertiary amines, including structures similar to the compound of interest, has been investigated for enhanced carbon dioxide capture performance. This research suggests potential environmental applications in reducing greenhouse gas emissions (Singto et al., 2016).

Propriétés

IUPAC Name |

4-(4-hydroxy-2-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-11-15(22)7-8-16(13)21-18(23)12-17(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,17,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLXAQUXDYQDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)

![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)

![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)